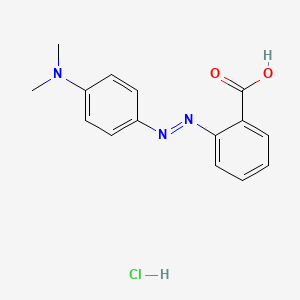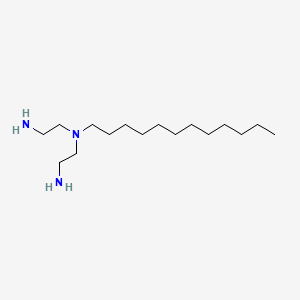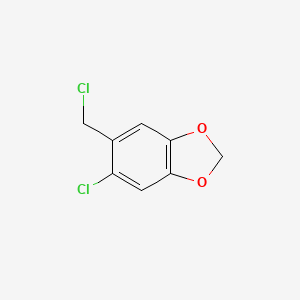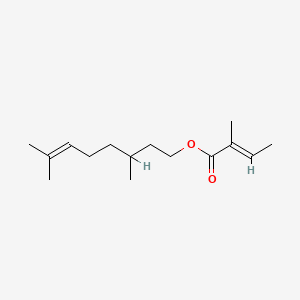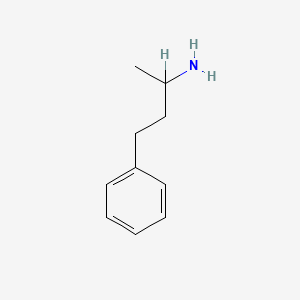
Cyclohexanepentanoic acid
Overview
Description
Cyclohexanepentanoic acid, also known as 5-Cyclohexylvaleric acid, is an organic compound . It has been used as a growth medium for Pseudomonas oleovorans for the production of polymers containing cyclohexyl units .
Molecular Structure Analysis
The molecular formula of this compound is C11H20O2 . Its linear formula is C6H11(CH2)4CO2H . The molecular weight is 184.28 g/mol .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 0.96 g/mL at 25 °C . The boiling point is 126-127 °C at 0.5 mmHg , and the melting point is 16-17 °C . The refractive index is n20/D 1.4656 .Scientific Research Applications
Chemical Analysis in Alcoholic Beverages
Cyclohexanepentanoic acid has been studied in the context of chemical analysis in wines and other alcoholic beverages. Researchers developed a method to analyze cyclohexanecarboxylic acid, among other acids, in these beverages, highlighting its presence and concentration in various types of wines and distilled beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Catalytic Applications
This compound has been implicated in studies involving the catalysis of hydrocarbons. For instance, vanadium-catalyzed carboxylation of cyclohexane, a process important for industrial applications, has been explored, highlighting the potential use of this compound in these reactions (Reis et al., 2005).
Microreactor Technology in Chemical Production
The acid has relevance in the production of cyclohexane using microreactor technology, demonstrating its role in intermediate chemical production, particularly in the context of engineering thermoplastics (Dada & Achenie, 2012).
Manufacture of Cyclic Alcohols
In the field of manufacturing cyclic alcohols, this compound is used as an intermediate. Cyclohexanol, a derivative of this compound, is used in the production of adipic acid and ε-caprolactam, as well as a solvent in chemical production (Sommer, Zapletal, & Trejbal, 2018).
Development of Chemical Surrogates
Research has also been conducted on developing cyclohexa-1,4-diene-based surrogates, involving this compound derivatives, for use in metal-free ionic transfer reactions. This research contributes to the development of safer and more efficient chemical processes (Walker & Oestreich, 2019).
Synthesis of δ-Lactones
The enantioselective synthesis of substituted δ-lactones using this compound derivatives demonstrates its application in organic synthesis, especially in forming complex cyclopentane- or cyclohexane-fused δ-lactones (Bera, Daniliuc, & Studer, 2015).
Oxidation Reactions
This compound plays a role in oxidation reactions of hydrocarbons, where studies have been conducted on the oxidation of cyclohexane, yielding various carboxylic acids (Shul’pin, Süss-Fink, & Smith, 1999).
Hydrocarbon Isomerization
The isomerization of cyclohexane to methylcyclopentane, a process facilitated by this compound, has been studied, revealing its promotive effects in catalysis (Shimizu, Sunagawa, Arimura, & Hattori, 1999).
Safety and Hazards
Cyclohexanepentanoic acid is classified as causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers One paper discusses the adsorption of this compound on crushed marble at varying temperatures and ambient pressure . Another paper discusses the desorption experiments showing that the adsorption of this compound on treated marble is stronger than that of stearic acid .
Mechanism of Action
Biochemical Pathways
Cyclohexanepentanoic acid may affect various biochemical pathways. One known application of this compound is its use as a growth medium for Pseudomonas oleovorans for the production of polymers containing cyclohexyl units . This suggests that it may play a role in the metabolic pathways of certain microorganisms.
Result of Action
Given its known use in the production of polymers containing cyclohexyl units, it can be inferred that it may have significant effects at the molecular level . .
properties
IUPAC Name |
5-cyclohexylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUHUYBRWUUAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208296 | |
| Record name | Cyclohexanepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5962-88-9 | |
| Record name | Cyclohexanepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanepentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanevaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanepentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the adsorption capacity of carbon xerogel for cyclohexanepentanoic acid compared to other naphthenic acids, and what factors influence this?
A2: Studies show that mesoporous carbon xerogel (CX) exhibits varying adsorption capacities for different naphthenic acids. [] While CX showed a high adsorption capacity for 5-phenylvaleric acid (87 mg/g) due to π–π interactions, its capacity for this compound was lower (61 mg/g). [] This suggests that the presence of an aromatic ring in the naphthenic acid structure enhances adsorption onto CX. The adsorption mechanism for all tested naphthenic acids, including this compound, primarily involved physisorption, with pore diffusion identified as the rate-limiting step. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



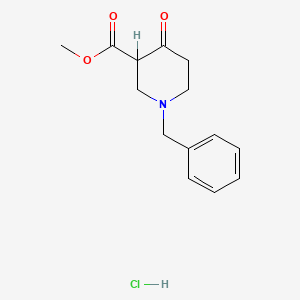
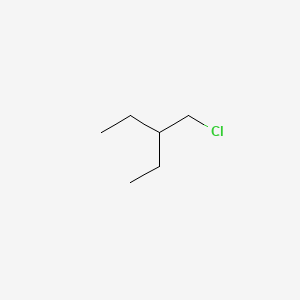
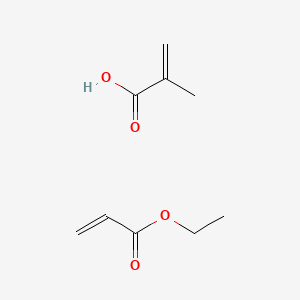
![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)
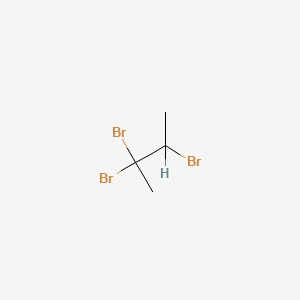
![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)

